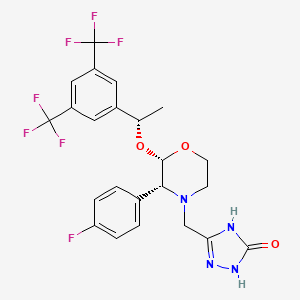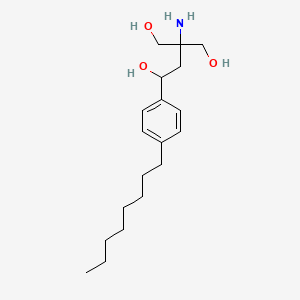
3-氨基-3-(羟甲基)-1-(4-辛基苯基)丁烷-1,4-二醇
描述
3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol is a versatile chemical compound with immense potential in scientific research. It is used for pharmaceutical testing . Its unique properties open doors for various applications, revolutionizing fields like medicine and material science.
Molecular Structure Analysis
The molecular formula of this compound is C19H33NO3 . Its average mass is 323.470 Da and its monoisotopic mass is 323.246033 Da .科学研究应用
可溶性和热稳定性聚合物的合成:Faghihi 等人(2011 年)的一项研究描述了从类似化合物(1,4-双[4-氨基苯氧基]丁烷)中合成一种新型二羧酸,该化合物用于制造聚(醚-酯-酰亚胺),展示了其在开发具有良好固有粘度的热稳定和有机可溶聚合物中的应用 (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011)。
免疫抑制剂药物开发:Kiuchi 等人(2000 年)合成了一系列化合物,包括 2-氨基-2-[2-(4-辛基苯基)乙基]丙烷-1,3-二醇,以评估其免疫抑制作用,可能对器官移植有用 (Kiuchi, Adachi, Kohara, Minoguchi, Hanano, Aoki, Mishina, Arita, Nakao, Ohtsuki, Hoshino, Teshima, Chiba, Sasaki, & Fujita, 2000)。
抗菌和抗癌应用:Abdelwahab 等人(2019 年)探索了聚(3-羟基丁酸酯)与不同氨基化合物(包括 1,4-丁二胺)的化学改性,用于抗菌和抗癌活性 (Abdelwahab, El‐Barbary, El-Said, El Naggar, & Elkholy, 2019)。
邻二肟配合物的合成:Canpolat 和 Kaya(2005 年)合成了具有相似结构的 N-[(2-乙基-2-甲基-1,3-二氧戊环-4-基)甲基]丁烷-1,4-二胺,用于形成新的邻二肟配合物。这些配合物在配位化学中具有潜在应用 (Canpolat & Kaya, 2005)。
二醇的微生物生产:Zeng 和 Sabra(2011 年)对包括 1,4-丁二醇在内的二醇的微生物生产进行了一项综述,强调了其作为各种工业应用的平台化学品的重要性 (Zeng & Sabra, 2011)。
安全和危害
属性
IUPAC Name |
3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPVJOPHSHKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


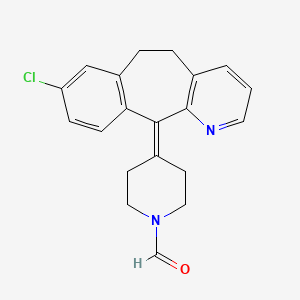
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
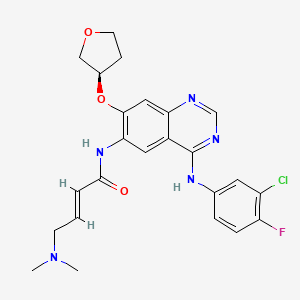
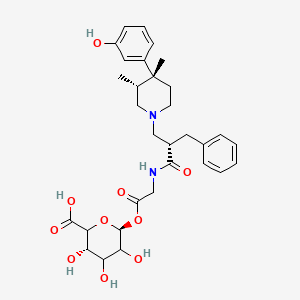
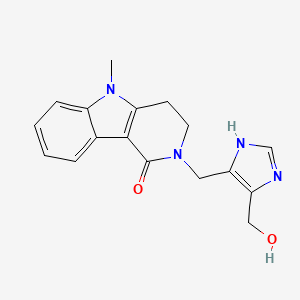

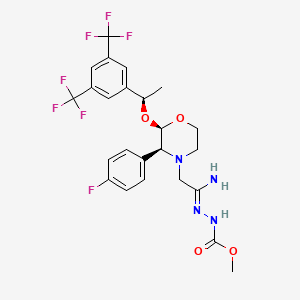
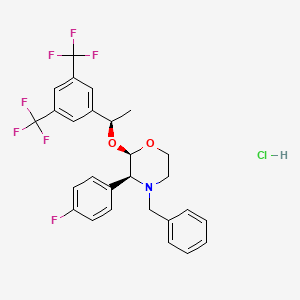
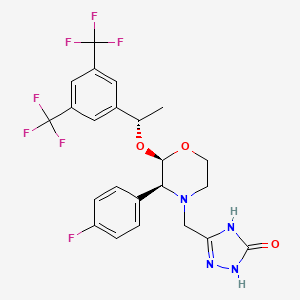

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
